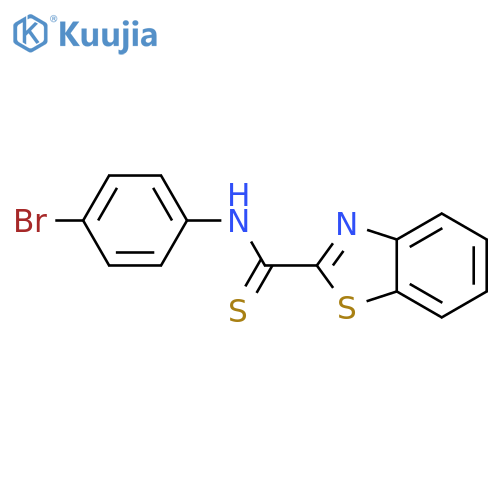Cas no 108656-72-0 (N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide)

108656-72-0 structure
商品名:N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-Benzothiazolecarbothioamide, N-(4-bromophenyl)-
- N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide
- AKOS024603900
- 108656-72-0
- N-(4-bromophenyl)benzo[d]thiazole-2-carbothioamide
- F1256-0027
-
- インチ: InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18)
- InChIKey: SCMAUOOCZVHGDA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 347.93905Da
- どういたいしつりょう: 347.93905Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1256-0027-2μmol |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1256-0027-30mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1256-0027-20μmol |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1256-0027-2mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| A2B Chem LLC | BA97425-1mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 1mg |
$204.00 | 2024-01-05 | ||
| A2B Chem LLC | BA97425-25mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 25mg |
$310.00 | 2024-01-05 | ||
| A2B Chem LLC | BA97425-5mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 5mg |
$233.00 | 2024-01-05 | ||
| Life Chemicals | F1256-0027-3mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1256-0027-25mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1256-0027-20mg |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide |
108656-72-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
108656-72-0 (N-(4-bromophenyl)-1,3-benzothiazole-2-carbothioamide) 関連製品
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
